Potent Activity Against Fluconazole-Resistant Candida albicans: Direct MIC Comparison
Against fluconazole-resistant C. albicans strains, Basifungin demonstrates significantly lower MIC values compared to fluconazole. For strain 109, the MIC50 of Basifungin was >4.0 μg/mL, whereas fluconazole exhibited an MIC50 of >256 μg/mL [1]. This indicates a >64-fold difference in potency in favor of Basifungin. Similar trends were observed for strains 1114 and 12-99, where fluconazole MIC50 values were >256 μg/mL, while Basifungin maintained activity at >4.0 and >2.0 μg/mL, respectively [1].
| Evidence Dimension | MIC50 (μg/mL) against fluconazole-resistant C. albicans |
|---|---|
| Target Compound Data | Strain 109: >4.0 μg/mL; Strain 1114: >4.0 μg/mL; Strain 12-99: >2.0 μg/mL |
| Comparator Or Baseline | Fluconazole: Strain 109: >256 μg/mL; Strain 1114: >256 μg/mL; Strain 12-99: >256 μg/mL |
| Quantified Difference | >64-fold lower MIC for Basifungin across all strains |
| Conditions | In vitro broth microdilution assay against clinical isolates of fluconazole-resistant Candida albicans. |
Why This Matters
For researchers screening compounds against azole-resistant Candida, Basifungin offers a distinct efficacy advantage where fluconazole fails, enabling robust studies of resistant mechanisms.
- [1] PMC10672136. Table 3. Efficacy of Combined Drugs. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC10672136/table/jof-09-01115-t003/. View Source
